Piperazine, 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)-

Description

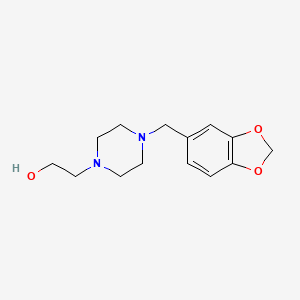

Piperazine, 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)-, is a substituted piperazine derivative characterized by a hydroxyethyl group at the 1-position and a 3,4-methylenedioxybenzyl group at the 4-position of the piperazine ring. This compound belongs to the benzylpiperazine subclass, which includes psychoactive designer drugs and therapeutic agents with diverse biological activities .

Properties

IUPAC Name |

2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c17-8-7-15-3-5-16(6-4-15)10-12-1-2-13-14(9-12)19-11-18-13/h1-2,9,17H,3-8,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUTMFZVDSMWHSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)CC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00204001 | |

| Record name | Piperazine, 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55436-33-4 | |

| Record name | Piperazine, 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055436334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazine, 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00204001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperazine, 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)- typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol under acidic conditions.

Substitution with Hydroxyethyl Group: The piperazine ring is then reacted with ethylene oxide to introduce the hydroxyethyl group.

Introduction of Methylenedioxybenzyl Group: The final step involves the reaction of the hydroxyethyl-substituted piperazine with 3,4-methylenedioxybenzyl chloride in the presence of a base such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.

Chemical Reactions Analysis

Types of Reactions

Piperazine, 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The methylenedioxybenzyl group can be reduced to form a dihydroxybenzyl group.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

Oxidation: Formation of carbonyl-substituted piperazine derivatives.

Reduction: Formation of dihydroxybenzyl-substituted piperazine derivatives.

Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

Piperazine, 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)- has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of Piperazine, 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)- involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may interact with enzymes and receptors involved in various biological processes.

Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural Comparison

The compound is compared with other benzylpiperazines and phenylpiperazines based on substituents and pharmacological profiles:

| Compound Name | Substituents | Key Structural Differences |

|---|---|---|

| 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)-piperazine | 1-(2-hydroxyethyl), 4-(3,4-methylenedioxybenzyl) | Hydroxyethyl group enhances polarity |

| 1-(3,4-methylenedioxybenzyl)piperazine (MDBP) | 4-(3,4-methylenedioxybenzyl) | Lacks hydroxyethyl group; higher lipophilicity |

| N-benzylpiperazine (BZP) | 1-benzyl | Simpler structure; no oxygenated substituents |

| 1-(3-trifluoromethylphenyl)piperazine (TFMPP) | 1-(3-trifluoromethylphenyl) | Phenylpiperazine; strong electron-withdrawing group |

| Fipexide (1-(4-chlorophenoxyacetyl)-4-(3,4-methylenedioxybenzyl)piperazine) | 4-chlorophenoxyacetyl group | Extended acyl chain; withdrawn due to hepatotoxicity |

Pharmacological and Metabolic Differences

Receptor Interactions :

- The target compound’s methylenedioxybenzyl group likely confers affinity for serotonergic receptors, similar to MDBP and TFMPP, which are known to mimic MDMA’s effects .

- TFMPP and MeOPP (1-(4-methoxyphenyl)piperazine) primarily target serotonin receptors (5-HT1A/2C), while BZP acts as a dopamine/norepinephrine reuptake inhibitor .

Metabolism :

Toxicological Profiles

Regulatory and Clinical Status

- TFMPP : Often used in combination with BZP to mimic MDMA; banned in the EU and US .

- Fipexide : Withdrawn in France due to severe adverse effects, highlighting the risks of acylated piperazines .

- Target Compound: Limited clinical data; research focuses on anti-cancer applications rather than psychoactive use .

Biological Activity

Piperazines are a class of chemical compounds that have garnered significant attention in pharmacology due to their diverse biological activities. The compound Piperazine, 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)- , also known by its CAS number 50602-51-2, exhibits a range of biological effects that are relevant to both therapeutic applications and toxicological assessments.

- Molecular Formula : C16H18N4O3

- Molecular Weight : 314.339 g/mol

- IUPAC Name : 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidin-5-ol

- SMILES Notation : Oc1cnc(nc1)N2CCN(Cc3ccc4OCOc4c3)CC2

Piperazine derivatives, including the compound , primarily interact with various neurotransmitter systems. Research indicates that these compounds can influence the levels of key neurotransmitters such as dopamine (DA), serotonin (5-HT), and norepinephrine (NA).

- Dopamine : Increased dopamine levels are associated with stimulating behavioral effects, which can be beneficial in treating certain psychiatric conditions but may also lead to adverse effects.

- Serotonin : Elevated serotonin levels can result in entactogenic effects but pose risks for serotonin syndrome, particularly at high doses.

- Norepinephrine : High levels of norepinephrine may adversely affect cardiovascular health.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative properties of piperazine derivatives. For instance, the compound LQFM018 (a piperazine derivative) demonstrated significant cytotoxicity against K562 leukemic cells, indicating potential applications in cancer therapy. The mechanism involves necroptotic signaling pathways and interaction with aminergic receptors, particularly the dopamine D4 receptor .

Toxicological Profile

The toxicological implications of piperazine derivatives are critical for understanding their safety profile. Symptoms associated with piperazine poisoning include:

- Tachycardia

- Increased blood pressure

- Pupil dilation

- Agitation and convulsions

These effects necessitate careful monitoring in clinical settings to mitigate risks associated with overdose or misuse .

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Piperazine, 1-(2-hydroxyethyl)-4-(3,4-methylenedioxybenzyl)-, and what reaction conditions optimize yield?

- Methodology :

- Route 1 : React 1-(2-hydroxyethyl)piperazine with methylenedioxybenzyl halides in acetonitrile under basic conditions (e.g., K₂CO₃) at 85°C for 4 hours, achieving yields >75% .

- Route 2 : Utilize diazonium coupling reactions with aryl diazonium salts, yielding crystalline products with high purity. Melting points and NMR data (e.g., AA’BB’ proton patterns at δ 2.68–3.85 ppm) confirm structural integrity .

- Optimization : Control solvent polarity (acetonitrile preferred), temperature (80–90°C), and stoichiometric excess of the benzyl halide.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Analytical Workflow :

- ¹H/¹³C NMR : Identify piperazine ring protons (triplets at δ ~2.64–3.68 ppm) and methylenedioxybenzyl aromatic signals (δ 6.6–6.9 ppm). Hydroxyethyl protons appear as triplets near δ 3.68 ppm .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

- Melting Point Analysis : Compare observed values (e.g., 135–140°C) to literature data to confirm crystallinity .

Q. What are the primary pharmacological targets associated with this piperazine derivative?

- Biological Relevance :

- CNS Activity : Structural analogs exhibit affinity for serotonin (5-HT) and dopamine receptors, suggesting potential neuropharmacological applications .

- Kinase Inhibition : The hydroxyethyl group may enhance blood-brain barrier penetration, enabling interaction with kinases like CDKs, as seen in pyrazolo-pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

- Data Reconciliation Strategy :

- Assay Variability : Compare radioligand binding assays (e.g., 5-HT₂A vs. D₂ receptor studies) under standardized conditions (pH 7.4, 37°C) .

- Structural Modifications : Evaluate how substituents (e.g., methylenedioxy vs. halogen groups) alter binding. For example, fluorobenzyl analogs show 10-fold higher selectivity for 5-HT receptors .

Q. What strategies optimize the compound’s metabolic stability without compromising bioactivity?

- Design Considerations :

- Hydroxyethyl Group : Introduce steric hindrance (e.g., branching) or replace with bioisosteres (e.g., methoxyethyl) to reduce oxidative metabolism .

- Methylenedioxybenzyl : Fluorination at the 3-position of the benzyl group improves metabolic half-life (t₁/₂ > 2 hours in liver microsomes) .

Q. How can researchers address discrepancies in spectral data (e.g., NMR chemical shifts) across studies?

- Troubleshooting :

- Solvent Effects : Replicate experiments in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess shifts. For example, piperazine protons vary by ±0.2 ppm depending on solvent .

- X-ray Crystallography : Resolve ambiguous assignments using crystal structures (e.g., C–H···O/F interactions stabilize specific conformers) .

Methodological Recommendations

- Synthetic Protocols : Prioritize Route 1 for scalability (>75% yield) and Route 2 for crystallinity .

- Analytical Cross-Validation : Combine NMR, HPLC, and X-ray data to resolve structural ambiguities .

- Biological Assays : Use standardized receptor panels (e.g., NIH Psychoactive Drug Screening Program) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.